molecular formula C18H21N5O2 B2653200 9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-58-0

9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

カタログ番号: B2653200
CAS番号: 923399-58-0
分子量: 339.399
InChIキー: QTLGDXXRBZPWNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(2,4-Dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of tetrahydropyrimido[2,1-f]purine-diones that have demonstrated potential as multiple-target agents for neurodegenerative diseases such as Parkinson's and Alzheimer's . Structural analogs with 1,3-dimethyl substitution patterns have shown promising activity as adenosine receptor antagonists and monoamine oxidase-B (MAO-B) inhibitors, key targets for neuroprotective therapeutic strategies . The specific 2,4-dimethylphenyl substitution at the N9 position is designed to optimize target affinity and selectivity. Researchers utilize this compound to investigate novel pathways in neurodegeneration, with structurally related compounds showing potential for triple-target activity against A1 and A2A adenosine receptors alongside MAO-B enzyme inhibition . This multi-target approach may produce synergistic effects superior to single-target agents. The compound is provided as part of our early discovery chemical collection for research purposes. As with all specialized research compounds, researchers should conduct appropriate analytical characterization to confirm identity and purity for their specific applications. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

9-(2,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11-6-7-13(12(2)10-11)22-8-5-9-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLGDXXRBZPWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivative family and has garnered attention due to its potential biological activities. This article aims to compile and analyze the available literature on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This structure includes a pyrimidine ring fused with a purine base, which is significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of purines exhibit notable anticancer activity. In particular, studies have shown that compounds similar to 9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can inhibit cell proliferation in various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and SW620 (colorectal adenocarcinoma) cells.
  • Mechanism : These compounds often induce apoptosis and inhibit key signaling pathways involved in cell growth and survival.

A study highlighted that certain purine derivatives showed IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells (CFPAC-1), indicating strong antiproliferative effects .

GABA Modulation

Another significant aspect of the biological activity of related compounds is their effect on neurotransmitter systems. For instance:

  • GABA Levels : Some derivatives have been reported to increase GABA levels significantly (up to 118%) while inhibiting GABA transaminase enzyme activity in vitro .
  • Implications : This modulation suggests potential applications in treating neurological disorders where GABAergic signaling is disrupted.

Study 1: Anticancer Efficacy

In a recent study evaluating the cytotoxicity of various purine derivatives against cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AA5490.79Apoptosis induction
Compound BHeLa1.5Cell cycle arrest
9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dioneSW620TBDTBD

Study 2: Neuropharmacological Effects

A pharmacological evaluation indicated that compounds similar to our target molecule effectively modulate neurotransmitter levels:

CompoundEffect on GABA (%)Enzyme Inhibition
Compound C+118%GABA transaminase
Compound D+95%GABA transaminase

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ). Ethyl or propynyl substituents (as in ) reduce steric hindrance, improving synthetic yields (93% vs. 70% for ethenyl derivatives).
  • Synthetic Efficiency : Microwave-assisted methods (e.g., ) offer environmental advantages over traditional reflux but lack reported yield data.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) UV λmax (nm) Logε IR CO Stretching (cm⁻¹) Reference
Target Compound ~370 (estimated) ~296–304 4.19–4.40 1,701–1,665
9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (21) 427.51 302 Not reported Not reported
1,3-Dibutyl-9-(3,4-dihydroxyphenethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (22) 455.54 302 Not reported Not reported

Key Observations :

  • UV/IR Profiles : The target compound shares similar UV λmax (296–304 nm) and IR carbonyl stretches (~1,701 cm⁻¹) with other pyrimidopurine-diones, indicating conserved electronic transitions .

Key Observations :

  • Neurodegenerative Targets : The target compound’s 2,4-dimethylphenyl group may optimize MAO-B inhibition compared to dihydroxyphenethyl derivatives (e.g., ), which prioritize dopamine receptor interactions.
  • Hybrid Ligands: Compound 5 demonstrates the impact of isoquinoline moieties on dual receptor/enzyme targeting, a strategy absent in the target compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。